Potassium;2-(2-methyltetrazol-5-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, a related compound, has been developed . The reaction involves substituted nitrile N-oxides and proceeds by the mechanism of 1,3-dipolar cycloaddition . The products of this reaction can react with KOH in ethanol to form the potassium salt of 2-methyltetrazol-5-yldinitromethane .Molecular Structure Analysis

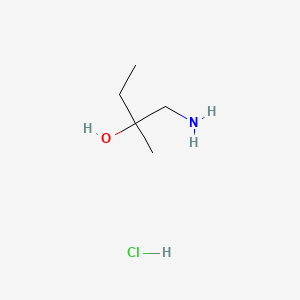

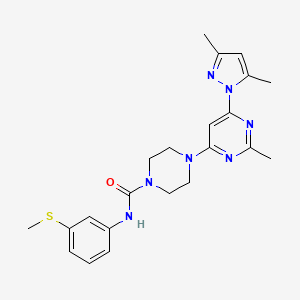

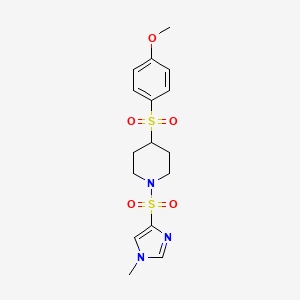

The molecular structure of Potassium;2-(2-methyltetrazol-5-yl)acetate is derived from its molecular formula, C4H5KN4O2. Detailed structural analysis would require more specific data such as spectroscopic or crystallographic information.Applications De Recherche Scientifique

Chemical Synthesis

The compound plays a crucial role in the synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . The nitrile group of the latter is capable of entering into 1,3-dipolar cycloaddition with diazomethane, giving a mixture of isomeric 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)dinitromethyl]tetrazoles .

Bioactive Substances

Compounds of this type have found use as biologically active substances . They can interact with biological systems, potentially leading to therapeutic effects or adverse health impacts.

Polymerization Initiators

These compounds can act as initiators of chain polymerization reactions . They can start the polymerization process, which is crucial in the production of various types of polymers.

Thermooxidative Ageing Inhibitors

They can be used as inhibitors of thermooxidative ageing of polymers . This helps to enhance the durability and lifespan of polymers that are exposed to heat and oxygen.

High Energy Formulations

These compounds can be components of high energy formulations . They can contribute to the energy content of these formulations, making them suitable for applications that require a high amount of energy.

Intermediates for Production

They can serve as intermediates for the production of other compounds . This makes them valuable in various chemical synthesis processes.

Hypergolic Energetic Salts

A series of hypergolic (2-methyltetrazol-5-yl)diazotates have been synthesized . These hypergolic energetic salts showed remarkable short ignition delay times by droplet test and a high specific impulse .

Orientations Futures

Tetrazole derivatives, including Potassium;2-(2-methyltetrazol-5-yl)acetate, are being actively studied for their potential applications . They are being explored for use in various fields, including medicinal chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Propriétés

IUPAC Name |

potassium;2-(2-methyltetrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.K/c1-8-6-3(5-7-8)2-4(9)10;/h2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAUARREZBLBKG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)

![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)